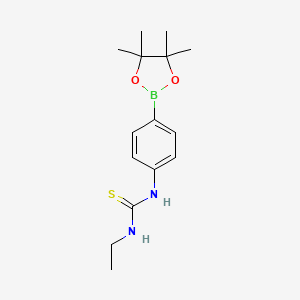

1-Ethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiourea

Beschreibung

1-Ethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiourea (CAS: 1073353-86-2) is a boronic ester-functionalized thiourea derivative. Its molecular structure features a thiourea group (-NH-CS-NH-) linked to an ethyl substituent and a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. This compound is commercially available with 97% purity and is typically stocked in 5g quantities .

The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks . This dual functionality makes the compound valuable in both synthetic chemistry and medicinal research.

Eigenschaften

IUPAC Name |

1-ethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O2S/c1-6-17-13(21)18-12-9-7-11(8-10-12)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3,(H2,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZDTXPDQCXIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=S)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674416 | |

| Record name | N-Ethyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-86-2 | |

| Record name | N-Ethyl-N′-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups.

Mode of Action

The compound’s mode of action is likely related to its boronic ester group. Boronic esters are known to participate in various chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the transmetalation of the boron atom to a transition metal, followed by reductive elimination to form a new carbon-carbon bond. In a biological context, this could potentially lead to modifications of the target molecules, thereby altering their function.

Pharmacokinetics

Boronic acids and their esters are generally known to have good bioavailability due to their ability to form reversible covalent bonds with biological molecules.

Action Environment

Environmental factors such as pH and the presence of molecules with hydroxyl groups could potentially influence the compound’s action, efficacy, and stability. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is known to be considerably accelerated at physiological pH. Therefore, the compound’s stability and reactivity could vary depending on the specific conditions in its environment.

Biologische Aktivität

1-Ethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiourea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H23BN2O3S

- Molecular Weight : 306.23 g/mol

- CAS Number : 1233525-88-6

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis have been reported as low as 0.5–8 µg/mL .

Anticancer Activity

Thiourea derivatives have shown promise in cancer research. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines:

- For example, a related thiourea compound was shown to induce apoptosis in breast cancer cells with an IC50 value of approximately 12 µM .

The proposed mechanisms for the biological activities of thiourea derivatives include:

- Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors affecting metabolic pathways crucial for pathogen survival.

- Interference with Cellular Signaling : They may modulate signaling pathways involved in cell proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of thiourea derivatives against Mycobacterium abscessus. The results indicated that certain derivatives demonstrated potent activity with MIC values ranging from 4 to 8 µg/mL. This highlights the potential of thiourea compounds in treating resistant bacterial infections .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Thiourea A | 4 | M. abscessus |

| Thiourea B | 8 | S. aureus |

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of a structurally similar thiourea compound on human breast cancer cells. The study found that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 20 |

| 20 | 50 | 50 |

Vergleich Mit ähnlichen Verbindungen

1-ISOBUTYL-3-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)UREA (CAS: 874291-03-9)

1-Ethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874291-00-6)

- Structure : Ethyl-substituted urea analogue of the target compound.

- Key Differences :

Boronic Ester Derivatives with Varied Substituents

4-{[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1λ⁶-thiomorpholine-1,1-dione (CAS: 1469440-25-2)

- Structure : Incorporates a fluorinated phenyl group and a sulfone-containing thiomorpholine ring.

- Molecular Formula: C₁₇H₂₅BFNO₄S; MW: 369.26 .

1-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (CAS: 1362243-63-7)

- Structure : Features a methyl-substituted phenyl ring and an acetyl group.

- Molecular Formula : C₁₅H₂₁BO₃; MW: 260.14 .

- Lacks the thiourea moiety, eliminating hydrogen-bonding or bioactivity-related applications.

Thiourea Derivatives without Boronic Esters

1-[2-(4-Ethoxy-3-fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)thiourea

3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea

- Structure : Nitrobenzoyl-substituted thiourea with hydroxyethyl groups.

- Key Differences :

Comparative Data Table

| Compound Name | CAS | Key Structural Features | Molecular Weight | Applications |

|---|---|---|---|---|

| 1-Ethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiourea | 1073353-86-2 | Boronic ester + thiourea | 318.22 (calc.) | Suzuki coupling, bioactive complexes |

| 1-ISOBUTYL-3-(4-(4,4,5,5-TETRAMETHYL-DIOXABOROLAN-2-YL)PHENYL)UREA | 874291-03-9 | Boronic ester + urea | 318.22 | Suzuki coupling |

| 4-{[3-Fluoro-4-(boronic ester)phenyl]methyl}-1λ⁶-thiomorpholine-1,1-dione | 1469440-25-2 | Fluorophenyl + thiomorpholine-dione | 369.26 | Drug design, cross-coupling |

| 1-(4-Methyl-3-(boronic ester)phenyl)ethanone | 1362243-63-7 | Methylphenyl + acetyl | 260.14 | Organic synthesis intermediates |

| 1-[2-(4-Ethoxy-3-fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)thiourea | N/A | Pyridine + thiourea | 342.41 | Medicinal chemistry, catalysis |

Vorbereitungsmethoden

General Strategy

The synthesis typically begins with a boronate ester-substituted aryl precursor, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline or a related aryl halide bearing the boronate ester. The thiourea moiety is introduced via reaction with appropriate isothiocyanates or thiourea derivatives under controlled conditions.

Key Synthetic Steps

Formation of the Boronate Ester Intermediate: The boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is typically introduced via Miyaura borylation of aryl halides using bis(pinacolato)diboron under palladium catalysis.

Thiourea Formation: The thiourea functionality is commonly synthesized by reacting an aryl amine bearing the boronate ester with ethyl isothiocyanate or via substitution reactions involving ethylamine derivatives and aryl isothiocyanates.

Cross-Coupling Reactions: Palladium-catalyzed Suzuki–Miyaura cross-coupling is widely used to couple boronate esters with aryl halides to build the biaryl thiourea structure, ensuring the boronate ester remains intact.

Representative Reaction Conditions

Catalysts: Pd(dba)₂, Pd(OAc)₂, or Pd(PPh₃)₄ are commonly employed.

Ligands: XPhos, XantPhos, and RuPhos have shown high efficiency in facilitating coupling reactions involving boronate esters.

Bases: Cs₂CO₃ is frequently used to promote Suzuki–Miyaura cross-coupling.

Solvents: Mixtures of toluene and water, dimethylformamide (DMF) with water, or cyclopentyl methyl ether (CPME) with water are typical solvent systems.

Temperature: Reactions are generally conducted between 55 °C and 115 °C, with higher temperatures favoring faster conversions.

Atmosphere: An inert atmosphere (nitrogen or argon) is maintained to prevent oxidation or side reactions.

Detailed Research Findings and Reaction Optimization

A comprehensive study on related boronate ester-containing compounds demonstrates the following optimized conditions for efficient synthesis:

| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5%) | XPhos (5%) | Cs₂CO₃ (3) | Tol:H₂O (4:1) | 115 | 16 | 93 | High conversion with XPhos |

| 2 | Pd(dba)₂ (2.5%) | XantPhos (5%) | Cs₂CO₃ (1) | CPME:H₂O (4:1) | 106 | 0.75 | 99 (73 yield) | Fast reaction, high yield |

| 3 | Pd(dba)₂ (1%) | XantPhos (2%) | Cs₂CO₃ (1) | CPME:H₂O (4:1) | 106 | 16 | 90 | Lower catalyst loading |

| 4 | Pd(PPh₃)₄ (5%) | None | Cs₂CO₃ (3) | Tol:H₂O (4:1) | 115 | 16 | 66 | Moderate conversion |

Table 1: Selected catalyst and ligand combinations for Suzuki–Miyaura cross-coupling reactions relevant to boronate ester synthesis.

This data highlights that Pd(dba)₂ combined with XantPhos ligand and Cs₂CO₃ base in CPME/H₂O solvent at 106 °C achieves near-quantitative conversion in under an hour, indicating a highly efficient catalytic system for these substrates.

Specific Preparation Method for this compound

Stepwise Synthesis Outline

Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:

Starting from 4-bromoaniline, perform Miyaura borylation using bis(pinacolato)diboron, Pd(dppf)Cl₂ catalyst, and potassium acetate in dioxane solvent at 80-100 °C.Thiourea Formation:

React the boronate ester-substituted aniline with ethyl isothiocyanate in anhydrous dichloromethane or tetrahydrofuran at room temperature under nitrogen atmosphere. This step yields this compound.Purification:

The crude product is purified by silica gel chromatography using a mixture of dichloromethane and methanol (1-5%) as eluent to isolate the pure thiourea compound.

Reaction Conditions and Notes

The thiourea formation is generally a nucleophilic addition of the aniline nitrogen to the isothiocyanate carbon, proceeding smoothly at ambient temperature.

Maintaining an inert atmosphere prevents oxidation of the boronate ester.

Solvent choice affects solubility and reaction rate; dichloromethane and tetrahydrofuran are preferred for their ability to dissolve both reactants and maintain mild conditions.

The boronate ester group is stable under these conditions, allowing for further functionalization if needed.

Industrial and Scale-Up Considerations

Continuous flow reactors are advantageous for scaling the preparation of this compound, providing precise control over reaction parameters such as temperature, pressure, and residence time, which improves yield and reproducibility.

Automated systems facilitate consistent quality, especially important for boronate ester-containing compounds sensitive to moisture and oxygen.

The use of palladium catalysts with bulky phosphine ligands (e.g., XantPhos) enhances catalytic turnover and reduces catalyst loading, which is economically favorable at scale.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Catalyst/Ligand | Solvent | Temp (°C) | Time | Yield/Notes |

|---|---|---|---|---|---|---|

| Miyaura Borylation | 4-Bromoaniline + bis(pinacolato)diboron + KOAc | Pd(dppf)Cl₂ (2-5 mol %) | Dioxane | 80-100 | 6-12 h | High yield of boronate ester aniline |

| Thiourea Formation | Boronate ester aniline + ethyl isothiocyanate | None (nucleophilic step) | DCM or THF | RT | 2-4 h | Clean conversion, boronate ester intact |

| Purification | Silica gel chromatography | N/A | DCM/MeOH (1-5%) | Ambient | N/A | Isolated pure 1-ethyl-3-(boronate)thiourea |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiourea, and what are the key intermediates?

- Methodology : The compound can be synthesized via a two-step process:

Boronic ester formation : React 4-bromophenyl derivatives with bis(pinacolato)diboron under palladium catalysis to introduce the dioxaborolane group .

Thiourea formation : Treat the resulting boronate-substituted aniline with ethyl isothiocyanate in anhydrous THF, using triethylamine as a base to facilitate nucleophilic addition .

- Key intermediates : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and ethyl isothiocyanate.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm the thiourea NH signals (δ 9.5–10.5 ppm) and boronic ester B-O bonds (δ 80–85 ppm in ¹¹B NMR) .

- FT-IR : Identify thiourea C=S stretches (1150–1250 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolve molecular geometry and hydrogen-bonding patterns .

Q. What safety protocols are recommended when handling this compound?

- Methodology :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Conduct reactions in a fume hood due to potential boronate volatility.

- Dispose of waste via certified hazardous waste services, as boronate esters may release toxic boron oxides upon combustion .

Q. What are the known biological activities of structurally similar thiourea derivatives?

- Methodology : Compare bioactivity databases for analogs:

- Antimicrobial : Broth microdilution assays (MIC values) against S. aureus and E. coli .

- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ for HeLa cells) .

Advanced Research Questions

Q. How does the dioxaborolane moiety influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Perform Suzuki-Miyaura couplings with aryl halides using Pd(PPh₃)₄ (1–5 mol%) and Na₂CO₃ in DME/H₂O. Monitor reaction efficiency via HPLC .

- Key Insight : The boronic ester acts as a nucleophilic partner, enabling C-C bond formation at the phenyl ring. Steric hindrance from tetramethyl groups may slow transmetalation .

Q. What computational methods are used to model the electronic effects of substituents on the thiourea moiety?

- Methodology :

- DFT calculations (e.g., B3LYP/6-31G*): Optimize geometry and calculate frontier orbitals to assess electron-withdrawing/donating effects of substituents .

- Molecular docking : Predict binding affinity to biological targets (e.g., bacterial enzymes) using AutoDock Vina .

Q. How can the acid dissociation constants (pKa) of the thiourea group be experimentally determined?

- Methodology :

- Potentiometric titration : Dissolve the compound in DMSO/water (70:30) and titrate with HCl/NaOH. Use a glass electrode to monitor pH shifts .

- UV-Vis spectroscopy : Track absorbance changes at λₘₐₓ (250–300 nm) as pH varies to identify deprotonation events .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

- Methodology :

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Structural modification : Introduce hydrophilic groups (e.g., hydroxyls) on the phenyl ring while retaining boronate functionality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.